N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene nucleus-containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Design and Synthesis of Derivatives for Biological Activities
A study focused on the design, synthesis, and biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene and benzo[d][1,3]dioxole moieties, demonstrated their inhibitory activity against histone deacetylases. These derivatives exhibited potent antiproliferative activity against various cancer cell lines and induced cell-cycle arrest, suggesting the utility of such compounds in cancer research and therapy (Jiao et al., 2009).
Antimicrobial and Docking Studies
Another study synthesized derivatives incorporating the thiophene moiety, exploring their antimicrobial properties and conducting docking studies to assess their potential as antimicrobial agents. This research highlights the compound's relevance in developing new antimicrobial strategies (Talupur et al., 2021).
Antioxidant Activity
Research on derivatives structurally similar to the compound showed significant antioxidant activity, comparing favorably with known antioxidants like ascorbic acid. This indicates potential applications in oxidative stress-related conditions (Tumosienė et al., 2019).
Enzyme Inhibition and Pharmacological Activities
The synthesis of N-(3-hydroxyphenyl) benzamide derivatives and their evaluation for enzyme inhibition activity against enzymes like butylcholinesterase and acetylcholinesterase highlights another area of application. These activities are relevant in neurodegenerative diseases and inflammation (Abbasi et al., 2014).
Novel Synthetic Pathways
Studies also focus on the novel synthesis of 5-hydroxyindole-2-carboxamides, revealing methodologies that could be adapted for synthesizing the compound , demonstrating the compound's potential in synthetic organic chemistry (Unangst et al., 1996).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary widely depending on the specific compound and its biological target. Many thiophene derivatives have been found to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Future Directions
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-8-6-12(16-2-1-9-23-16)5-7-18-17(20)13-3-4-14-15(10-13)22-11-21-14/h1-4,9-10,12,19H,5-8,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMVGSLAKHEEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(CCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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